molecular formula C10H12Cl2O3 B13875424 2,4-Dichloro-3,5-diethoxyphenol

2,4-Dichloro-3,5-diethoxyphenol

Cat. No.: B13875424
M. Wt: 251.10 g/mol
InChI Key: MEWDDYSBPUWWPR-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenols in Organic Chemistry Research

Substituted phenols are a cornerstone of organic chemistry, serving as versatile intermediates and foundational structures for a vast array of more complex molecules. glpbio.comscbt.com The phenolic hydroxyl group is acidic and can be readily deprotonated, making it a key participant in a variety of chemical reactions. bldpharm.com The aromatic ring itself can undergo electrophilic substitution, and the position and nature of the substituents already present on the ring profoundly influence the outcome of these reactions. scbt.comnih.gov

The properties and reactivity of a phenol (B47542) are heavily dictated by its substituents. scbt.combldpharm.com Electron-withdrawing groups, such as nitro groups, can significantly increase the acidity of the phenol, while electron-donating groups can modulate its reactivity in other ways. bldpharm.com This fine-tuning of properties through substitution makes phenols indispensable in the synthesis of pharmaceuticals, polymers, and agrochemicals. scbt.comnih.govgoogle.com

Significance of Halogenated and Alkoxylated Aromatic Systems in Synthetic Strategy

The presence of both chlorine atoms and ethoxy groups on the aromatic ring of 2,4-Dichloro-3,5-diethoxyphenol suggests a molecule with a rich and potentially complex reactivity profile.

Halogenated aromatic compounds are of immense importance in synthetic organic chemistry. The halogen atoms are excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular architectures. The electronic and steric effects of the halogens also influence the reactivity of the aromatic ring.

Alkoxylated aromatic systems , on the other hand, introduce different properties. The alkoxy groups are strong electron-donating groups through resonance, which can activate the aromatic ring towards electrophilic substitution. They also play a significant role in the biological activity of many compounds and can improve pharmacokinetic properties in medicinal chemistry. The synthesis of such systems often involves Williamson ether synthesis or other etherification methods.

The combination of both halogen and alkoxy substituents on a single aromatic ring creates a multifunctional scaffold. The interplay between the electron-withdrawing nature of the halogens and the electron-donating nature of the alkoxy groups can lead to unique reactivity and regioselectivity in further chemical transformations.

Overview of Research Gaps and Future Directions for this compound

Given the lack of specific information on This compound , the primary research gap is its very synthesis and characterization. Future research would need to focus on:

Development of a Synthetic Pathway: A reliable and efficient method for the synthesis of This compound would be the first step. This might involve the chlorination of a diethoxyphenol precursor or the ethoxylation of a dichlorophenol.

Structural and Spectroscopic Characterization: Once synthesized, the compound would need to be fully characterized using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.

Investigation of Physicochemical Properties: Key properties such as melting point, boiling point, solubility, and pKa would need to be determined to understand its physical behavior.

Exploration of Reactivity: A systematic study of its reactivity in various organic reactions would be necessary to establish its potential as a synthetic intermediate. This could include exploring its participation in cross-coupling reactions, etherification of the phenolic hydroxyl group, or further substitution on the aromatic ring.

Screening for Biological Activity: Given that many substituted phenols exhibit biological activity, This compound could be screened for potential applications in areas such as medicinal chemistry or agriculture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Cl2O3

Molecular Weight

251.10 g/mol

IUPAC Name

2,4-dichloro-3,5-diethoxyphenol

InChI

InChI=1S/C10H12Cl2O3/c1-3-14-7-5-6(13)8(11)10(9(7)12)15-4-2/h5,13H,3-4H2,1-2H3

InChI Key

MEWDDYSBPUWWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1)O)Cl)OCC)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichloro 3,5 Diethoxyphenol and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. amazonaws.com For 2,4-dichloro-3,5-diethoxyphenol, the primary disconnections involve the carbon-chlorine (C-Cl) bonds and the carbon-oxygen (C-O) ether bonds. This leads to two principal retrosynthetic pathways, each defined by the order in which these key functional groups are introduced.

Figure 1: Key Retrosynthetic Disconnections for this compound

Generated mermaid

This diagram illustrates the two primary retrosynthetic approaches. The first involves the dichlorination of a diethoxyphenol intermediate. The second involves the diethoxylation of a dichlorophenol precursor.

This strategy involves the initial synthesis of a 3,5-diethoxyphenol (B3204515) intermediate, followed by selective dichlorination. The core of this approach is an electrophilic aromatic substitution reaction. The precursor, 3,5-diethoxyphenol, possesses a highly activated aromatic ring due to the presence of three electron-donating groups (one hydroxyl and two ethoxy groups). These groups direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Since positions 3 and 5 are already occupied, the chlorination is directed to the available 2, 4, and 6 positions. The challenge lies in achieving selective dichlorination at positions 2 and 4 without over-chlorinating to form 2,4,6-trichloro-3,5-diethoxyphenol. This requires careful control of reaction conditions and stoichiometry of the chlorinating agent.

The alternative pathway begins with a dichlorinated phenol (B47542) and subsequently introduces the two ethoxy groups. The most logical starting material for this route would be 2,4-dichlorophenol. The introduction of the ethoxy groups at the 3 and 5 positions is not straightforward on a standard 2,4-dichlorophenol. A more viable, albeit complex, precursor might be 2,6-dichlorohydroquinone, which could then be selectively di-O-ethylated and further modified.

However, a more common approach in this vein would be to start with a precursor that already has the correct oxygenation pattern, such as 3,5-dihydroxybenzoic acid. This could be chlorinated and then decarboxylated to yield a 2,4-dichloro-resorcinol (2,4-dichloro-1,3-dihydroxybenzene). Subsequent di-O-ethylation would furnish the target molecule. The key reaction for introducing the ethyl groups is typically the Williamson ether synthesis. wikipedia.orgtaylorandfrancis.com This reaction involves converting the phenolic hydroxyl groups into more nucleophilic phenoxides with a base, followed by reaction with an ethylating agent like ethyl halide. masterorganicchemistry.com

Classical Synthetic Routes and Mechanistic Considerations

The retrosynthetic strategies outlined above rely on fundamental and well-established organic reactions. A deeper look into their mechanisms is crucial for understanding the potential challenges and for optimizing reaction conditions.

The chlorination of phenols is a classic example of electrophilic aromatic substitution. byjus.com The hydroxyl group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.com This activation is strongest at the ortho and para positions due to resonance stabilization of the intermediate carbocation (the arenium ion). youtube.com

The mechanism involves the attack of the electron-rich phenol ring on the electrophile (e.g., Cl⁺ or a polarized Cl-Cl molecule), forming a resonance-stabilized arenium ion. A base in the reaction mixture then removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring. youtube.com In the context of synthesizing this compound from 3,5-diethoxyphenol, the combined directing effects of the -OH and two -OEt groups would strongly favor substitution at the 2, 4, and 6 positions. Controlling the reaction to install chlorine atoms at only the 2 and 4 positions would be the primary synthetic challenge.

The Williamson ether synthesis is the most prominent method for preparing ethers, including aryl ethers. wikipedia.orgorgchemres.org This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound from a corresponding dichlorinated dihydroxyphenol precursor, the reaction would involve two key steps for each ether bond formed:

Deprotonation: The phenolic hydroxyl groups are acidic but not nucleophilic enough to attack an alkyl halide directly. Therefore, they must first be deprotonated by a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form the much more nucleophilic phenoxide ions. organic-synthesis.com

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. masterorganicchemistry.com The halide is displaced as a leaving group in a single, concerted step, forming the ether linkage.

For the SN2 mechanism to be efficient, the alkyl halide should be primary, like ethyl halides, to minimize competing elimination reactions. taylorandfrancis.commasterorganicchemistry.com The synthesis of two ether linkages in the target molecule would require using at least two equivalents of the base and the ethylating agent.

For a molecule like this compound, the synthesis is inherently stepwise. A convergent synthesis, which involves preparing different fragments of the molecule separately before joining them, is generally more suited for larger, more complex structures. The two primary stepwise routes are:

Route A (Chlorination last): Phenol → 3,5-Dimethoxybenzene (via Birch reduction of a derivative followed by etherification) → 3,5-Diethoxyphenol (via ether cleavage and re-ethylation, or starting from a resorcinol (B1680541) derivative) → this compound.

Route B (Ethoxylation last): Phenol → Dichlorophenol → Dichloro-dihydroxy-benzene precursor → this compound.

A comparative analysis of these two stepwise approaches highlights their respective advantages and disadvantages.

Ultimately, the choice of synthetic route would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for controlling challenging reactions like selective halogenation.

Advanced Synthetic Protocols and Catalytic Systems

The creation of intricately substituted phenols like this compound hinges on advanced synthetic protocols that offer high degrees of control and efficiency. Catalytic systems, in particular, are central to achieving the desired molecular architecture.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition-metal catalysis has become an indispensable tool for forming carbon-heteroatom bonds, which are crucial for introducing both the chloro and ethoxy substituents onto the phenol backbone. nih.gov These methods offer significant advantages over traditional approaches, such as nucleophilic aromatic substitution, by providing milder reaction conditions and broader substrate compatibility. beilstein-journals.orgnih.gov

Palladium- and copper-based catalysts are prominent in this field. beilstein-journals.org For instance, the Ullmann condensation, a classic copper-catalyzed reaction, and its modern variants are widely used for C-O bond formation to create aryl ethers (alkoxylation). beilstein-journals.org Similarly, palladium-catalyzed cross-coupling reactions provide powerful means for aromatic functionalization. youtube.com While direct double ethoxylation and dichlorination on a phenol ring present regiochemical challenges, a plausible strategy involves the functionalization of a pre-substituted precursor. For example, a dichlorinated phenol could be subjected to a transition metal-catalyzed etherification, or a diethoxyphenol could undergo catalyzed chlorination.

The efficiency of these catalytic systems can be significantly enhanced by the use of specific ligands that stabilize the metal center and facilitate the catalytic cycle. youtube.com For the synthesis of phenols from aryl halides, catalysts based on nickel youtube.com and copper organic-chemistry.org have proven effective, often utilizing hydroxide (B78521) sources in various solvents.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Phenol Functionalization

Reaction TypeCatalystReactantsKey Features
Hydroxylation of Aryl HalidesCuI/8-hydroxyquinolineAryl Iodide, KOHDirect conversion of aryl iodides to phenols. organic-chemistry.org
Hydroxylation of Aryl HalidesPd-based monophosphine complexesAryl Halide, KOHHighly active for aryl chlorides in a biphasic system. organic-chemistry.org
Etherification (Ullmann)Copper-basedAryl Halide, AlcoholClassic method for C-O bond formation. beilstein-journals.org
Hydroxylation of Aryl HalidesCuI-nanoparticlesAryl Halide, Ammonia (B1221849)/SulfurLigand-free conditions, selective for amination or thiophenolation over hydroxylation. organic-chemistry.org

Photocatalytic and Electrocatalytic Methodologies in Halogenation and Alkoxylation

Emerging from the drive for more sustainable and efficient chemical processes, photocatalysis and electrocatalysis offer powerful alternatives to traditional thermal methods. These techniques allow for the generation of highly reactive intermediates under exceptionally mild conditions. acs.orgnih.gov

Photocatalysis utilizes visible light to initiate chemical transformations. acs.org In the context of synthesizing halogenated phenols, photocatalytic methods can generate halogen radicals from simple sources. For example, a visible-light photoredox catalyst can achieve the bromination of phenols with high yield and regioselectivity. beilstein-journals.org This approach avoids the use of harsh molecular bromine. beilstein-journals.org The photocatalytic coupling of phenols is also a known process, suggesting that C-O bond formation for alkoxylation could be similarly facilitated. nih.gov A plausible photocatalytic route to the target molecule could involve the in situ generation of chlorine radicals for the selective chlorination of a 3,5-diethoxyphenol precursor.

Electrocatalysis employs an electric potential to drive chemical reactions, offering precise control over the oxidative or reductive power of the system. nih.govspringernature.com This method can be used for both halogenation and dehalogenation reactions. dntb.gov.uachemrxiv.org For instance, the electrocatalytic oxidation of benzene (B151609) has been developed as a sustainable route to phenol. yedarnd.com Applying this principle, an electrochemical cell could be designed to either oxidize chloride ions to an active chlorinating species or to facilitate the coupling of an ethoxide with a dichlorinated phenol derivative. These methods often proceed with high selectivity and can minimize the production of unwanted byproducts. springernature.com

Table 2: Advanced Catalytic Methods for Phenolic Compound Synthesis

Method TypeCatalyst/MediatorEnergy SourceKey Advantage
Photocatalytic BrominationRu(bpy)₃Cl₂Visible Light (Blue LEDs)Mild conditions, high regioselectivity for phenols. beilstein-journals.org
Electrocatalytic OxidationMolecular mediators (e.g., TEMPO)Electric PotentialHigh degree of control over reaction potential. nih.gov
Photocatalytic Phenol CouplingMesAcr⁺BF₄⁻Visible LightForms C-C bonds between phenol units. nih.gov
Electrocatalytic DehalogenationSilver (Ag) catalystAlternating CurrentHigh selectivity and catalyst durability. chemrxiv.org

Chemo-, Regio-, and Stereoselective Synthesis Strategies

For a polysubstituted aromatic compound like this compound, controlling the exact placement of each functional group is paramount. This requires strategies that are highly selective. nih.govmdpi.com

Regioselectivity refers to the control of where on the molecule a reaction occurs. The synthesis of the target compound is a significant regiochemical challenge. The hydroxyl and ethoxy groups are strong ortho-, para-directors in electrophilic aromatic substitution, while the chloro groups are deactivating but also ortho-, para-directing. A likely synthetic route would not involve the simultaneous introduction of all four substituents onto a bare benzene ring. Instead, a stepwise approach starting from a substituted phenol is more feasible. For example, the synthesis of the analogous compound 2,4-dichloro-3,5-dimethylphenol (B1670469) begins with 4-chloro-3,5-dimethylphenol. chemicalbook.comchemicalbook.com The existing chloro and methyl groups direct the incoming second chlorine atom to the C2 position, thus ensuring the correct regiochemistry. A similar strategy could be envisioned for the target diethoxy compound, potentially starting from 3,5-diethoxyphenol and performing a controlled dichlorination.

Chemoselectivity , the ability to react with one functional group in the presence of others, is also critical. For instance, during a chlorination step, it is important to avoid unwanted reactions at the ethoxy groups or oxidation of the phenol itself. The choice of catalyst and reaction conditions plays a key role in achieving this selectivity. acs.orgrsc.org

Stereoselectivity is not a factor in the synthesis of this compound, as the molecule is achiral and has no stereocenters. However, in the synthesis of more complex analogues, controlling stereochemistry would be an essential consideration. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.commdpi.com These principles are increasingly integral to modern synthetic planning, including for functionalized phenols. rsc.org

Solvent-Free Reactions and Alternative Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

A major focus of green chemistry is the reduction of volatile organic compounds (VOCs) used as solvents. jmchemsci.com This has led to the exploration of solvent-free reactions and the use of environmentally benign alternative media.

Solvent-Free Reactions: Performing reactions without a solvent, often by heating the neat reactants, can dramatically reduce waste. tandfonline.com For example, the etherification of phenols to produce aryl ethers can be conducted efficiently under solvent-free conditions, often with the aid of a solid base, leading to high yields and purity. tandfonline.com Similarly, solvent-free acylation of phenols is a well-established green technique. jmchemsci.com

Ionic Liquids (ILs): ILs are salts with melting points below 100 °C, often referred to as designer solvents due to their tunable properties. rsc.org Their negligible vapor pressure makes them a safer alternative to volatile organic solvents. rsc.org ILs have been successfully used as media for the extraction of phenols from aqueous solutions and can also serve as solvents for synthesis. acs.orgmdpi.com Their unique solvating properties and potential to act as catalysts can enhance reaction rates and selectivity. nih.gov

Supercritical Fluids (SCFs): A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. numberanalytics.com Supercritical carbon dioxide (scCO₂) is the most common SCF used in green chemistry because it is non-toxic, non-flammable, and inexpensive. rsc.org It can be used as a reaction medium for various transformations, including hydrogenations and oxidations. numberanalytics.comlibretexts.org A key advantage is the ease of product separation; after the reaction, simply reducing the pressure causes the scCO₂ to return to its gaseous state, leaving behind the pure product and eliminating the need for solvent distillation. libretexts.org

Table 3: Comparison of Alternative Reaction Media

MediumKey PropertiesAdvantages in SynthesisExample Application
Solvent-FreeReactants are in neat form, no solvent.Reduces waste, simplifies workup, can increase reaction rates.Etherification of phenols. tandfonline.com
Ionic Liquids (ILs)Low vapor pressure, high thermal stability, tunable solvating power.Environmentally benign solvent, potential catalytic activity, ease of recycling.Extraction and separation of phenolic compounds. rsc.orgacs.org
Supercritical CO₂ (scCO₂)Gas-like viscosity and diffusivity, liquid-like density.Non-toxic, easy product separation via depressurization, enhances mass transfer. numberanalytics.comnih.govAsymmetric hydrogenation of alkenes. libretexts.org

Atom Economy and Efficiency in Synthetic Sequences

Atom Economy (AE) is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. chembam.com An ideal reaction, such as an addition reaction, would have an atom economy of 100%, as all reactant atoms are incorporated into the final product. jocpr.com

Substitution and elimination reactions, which are common in aromatic synthesis, inherently have lower atom economies because they generate byproducts. For a hypothetical synthesis of this compound starting from 3,5-diethoxyphenol and a chlorinating agent, the choice of that agent significantly impacts the atom economy.

Consider the chlorination of 3,5-diethoxyphenol (C₁₀H₁₄O₃, MW ≈ 182.22 g/mol ) to produce this compound (C₁₀H₁₂Cl₂O₃, MW ≈ 251.11 g/mol ).

Using Sulfuryl Chloride (SO₂Cl₂): C₁₀H₁₄O₃ + 2 SO₂Cl₂ → C₁₀H₁₂Cl₂O₃ + 2 SO₂ + 2 HCl The byproducts are sulfur dioxide and hydrogen chloride. The atom economy would be low due to the significant mass of these byproducts.

Using HCl and H₂O₂ (oxidative chlorination): C₁₀H₁₄O₃ + 2 HCl + H₂O₂ → C₁₀H₁₂Cl₂O₃ + 2 H₂O Here, the only byproduct is water, which represents a significant improvement in atom economy over the sulfuryl chloride route.

Maximizing atom economy requires careful selection of reagents and reaction pathways, favoring catalytic cycles and addition-type reactions wherever possible to minimize waste at the atomic level. nih.gov

Development of Recyclable Catalytic Systems

The advancement of sustainable chemical manufacturing processes has spurred significant research into the development of recyclable catalytic systems for the synthesis of substituted phenols, including halogenated and poly-alkoxylated derivatives like this compound. These systems aim to reduce waste, minimize the use of expensive and often toxic reagents, and simplify product purification. Key strategies in this area involve the use of heterogeneous catalysts, organocatalysts, and novel catalytic supports that facilitate easy separation and reuse.

One prominent approach involves the use of palladium on carbon (Pd/C) catalysts. These systems have demonstrated efficacy in the dehydrogenation of substituted 1,3-cyclohexanediones to form the corresponding resorcinol alkyl ethers. nih.gov In such reactions, ethylene (B1197577) can be employed as a hydrogen acceptor, showcasing an efficient and clean transformation. nih.gov The Pd/C catalyst can be readily recovered by filtration at the end of the reaction and reused in subsequent batches, although catalyst leaching and deactivation can occur over multiple cycles. The reusability of these catalysts is a critical factor in their application in large-scale industrial processes.

Another significant area of development is in the field of organophotoredox catalysis. acs.orgunits.it Substituted phenols themselves can act as precursors to fully recyclable organophotoredox catalysts. acs.org For instance, a simple and robust phenol derivative can be deprotonated in situ to generate a phenolate (B1203915) anion, which then functions as a highly active and stable photocatalyst under visible-light irradiation. acs.orgunits.it These catalysts have been successfully applied in reactions such as the iodosulfonylation of olefins. acs.org A key advantage of these systems is the potential for near-quantitative recovery of the precatalyst, which can be reused multiple times without a significant drop in performance. units.it

The table below illustrates the recyclability of a phenol-based precatalyst in a photocatalytic iodosulfonylation reaction.

Table 1: Recyclability of a Phenol-Based Precatalyst

Run Yield (%) Precatalyst Recovery (%)
1 53 97
2 52 95
3 51 94
4 50 92
5 49 91

Data sourced from a study on recyclable organophotoredox catalysts. units.it

Furthermore, the hydrogenation of resorcinol and its derivatives, which share a common structural motif with this compound, has been extensively studied using recyclable catalysts such as rhodium on silica (B1680970) (Rh/silica). mdpi.com These reactions are crucial for producing a variety of chemical intermediates. The catalyst's performance and the product distribution can be finely tuned by adjusting reaction parameters like temperature and pressure. mdpi.com While effective, the long-term stability and resistance to poisoning of these noble metal catalysts remain active areas of investigation to enhance their recyclability and economic viability.

The development of nanostructured catalytic systems also presents a promising frontier for recyclable catalysts in phenol synthesis. mdpi.com These catalysts, which can include metal nanoparticles supported on various materials, offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity. mdpi.com A significant challenge in this domain is preventing the leaching of metal nanoparticles from the support, which would compromise the catalyst's reusability and potentially contaminate the product. mdpi.com Strategies to address this include the use of specialized polymers or porous materials to encapsulate or anchor the nanoparticles, thereby facilitating their recovery and reuse through methods like ultrafiltration or centrifugation. mdpi.com

Reaction Chemistry and Mechanistic Investigations of 2,4 Dichloro 3,5 Diethoxyphenol

Reactivity of the Phenolic Hydroxyl Group (Theoretical)

The phenolic hydroxyl group is a key functional moiety that would be expected to undergo a variety of reactions.

Derivatization Reactions (e.g., Esterification, Etherification, Acylation) (Theoretical)

The lone pairs on the oxygen atom of the hydroxyl group make it a competent nucleophile, and its acidic proton allows for its conversion into a more potent phenoxide nucleophile.

Esterification: The reaction of 2,4-Dichloro-3,5-diethoxyphenol with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) would be expected to yield the corresponding esters. The reaction would likely proceed via a nucleophilic acyl substitution mechanism.

Etherification: The Williamson ether synthesis would be a plausible route to further ether derivatives. Treatment of the phenol (B47542) with a base such as sodium hydride to form the sodium phenoxide, followed by reaction with an alkyl halide, would likely yield the corresponding ether.

Acylation: Friedel-Crafts acylation is a possibility, though the electron-donating ethoxy groups that activate the ring towards electrophilic substitution are sterically hindered and their directing effects would compete with the existing substituents.

A general representation of these theoretical derivatization reactions is shown below:

Reaction TypeReagentsExpected Product
EsterificationRCOCl, Base2,4-Dichloro-3,5-diethoxyphenyl ester
Etherification1. NaH, 2. R-X1,3,5-Triethoxy-2,4-dichlorobenzene derivative
AcylationRCOCl, Lewis AcidAcylated phenol derivative

Note: The table above is a theoretical representation and is not based on published experimental data for this compound.

Oxidation Pathways and Mechanisms of Phenolic Coupling (Theoretical)

Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones and coupled dimers. The presence of electron-donating ethoxy groups would likely make the phenol ring of this compound sensitive to oxidizing agents.

One-electron oxidation could generate a phenoxy radical. This radical would be stabilized by resonance, with delocalization of the unpaired electron onto the aromatic ring. The fate of this radical would depend on the reaction conditions and the oxidant used. It could potentially dimerize through C-C or C-O bond formation, leading to complex polymeric materials. The steric hindrance from the ethoxy and chloro groups might influence the regioselectivity of such coupling reactions.

Transformations Involving the Chloro Substituents (Theoretical)

The chloro substituents on the aromatic ring are potential sites for reaction, although their reactivity is influenced by the electronic environment of the ring.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions (Theoretical)

Nucleophilic aromatic substitution (SNAr) on an electron-rich aromatic ring like that of this compound is generally disfavored. The presence of two electron-donating ethoxy groups increases the electron density of the ring, making it less susceptible to attack by nucleophiles. For SNAr to occur, strong activation by electron-withdrawing groups (which are absent) is typically required. Therefore, forcing conditions (high temperature, high pressure, and a very strong nucleophile) would likely be necessary to achieve any substitution of the chloro groups.

Reductive Dehalogenation Mechanisms (Theoretical)

The removal of the chlorine atoms via reductive dehalogenation is a more plausible transformation. This could potentially be achieved using various methods:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium (B1175870) formate) could potentially lead to the stepwise or complete removal of the chlorine atoms. The reaction would proceed via oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis.

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) (Birch reduction) could also effect dehalogenation, although this might also reduce the aromatic ring.

Halogen-Dance Reactions and Rearrangements (Theoretical)

The halogen-dance reaction involves the base-induced migration of a halogen atom on an aromatic ring. This reaction typically requires a strong base (e.g., an organolithium reagent or a lithium amide) to deprotonate the ring, followed by intramolecular or intermolecular halogen transfer. Given the substitution pattern of this compound, a halogen-dance reaction is theoretically possible but would be highly dependent on the specific base used and the reaction conditions. The formation of a lithiated intermediate and subsequent rearrangement would be a complex process influenced by the electronic and steric effects of all substituents. There is no published evidence to suggest that this reaction has been attempted or observed for this compound.

While the chemical structure of this compound suggests a range of potential chemical transformations based on the fundamental principles of organic chemistry, there is a notable absence of specific research and data for this compound in the scientific literature. The information presented in this article is therefore theoretical and intended to provide a predictive overview of its likely reactivity. Experimental validation is required to confirm these hypotheses and to fully elucidate the reaction chemistry and mechanistic pathways of this particular molecule.

Reactivity of the Ethoxy Groups

Cleavage of Alkyl Aryl Ethers

The cleavage of the alkyl aryl ether bonds in this compound to yield the corresponding di- or poly-phenol is a synthetically important transformation. This reaction typically requires strong acids or Lewis acids to proceed effectively, as ethers are generally stable compounds. wikipedia.orgmasterorganicchemistry.com

Strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly employed for this purpose. The reaction mechanism is initiated by the protonation of the ether oxygen, which converts the ethoxy group into a better leaving group (ethanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion (I⁻ or Br⁻) attacks the ethyl group in an SN2 reaction, displacing ethanol (B145695) and forming an ethyl halide. Given that the ethoxy groups are attached to primary carbons, the SN2 pathway is favored over an SN1 mechanism, which would involve a less stable primary carbocation. wikipedia.orgmasterorganicchemistry.com

Another powerful reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). This Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The reaction proceeds under milder conditions compared to hydrohalic acids and is often preferred for its high efficiency.

The selective cleavage of one ethoxy group over the other in this compound would be challenging due to their similar chemical environments. However, in some cases, subtle electronic or steric differences can lead to preferential cleavage. For instance, in related substituted dimethoxy-phenols, selective cleavage has been observed under specific reaction conditions, often influenced by the presence of other functional groups that can direct the reagent. nih.gov

Table 1: Common Reagents for Aryl Ether Cleavage

ReagentGeneral ConditionsMechanistic Pathway
Hydroiodic Acid (HI)RefluxSN2
Hydrobromic Acid (HBr)RefluxSN2
Boron Tribromide (BBr₃)-78 °C to room temperatureLewis acid-assisted cleavage

Oxidative Transformations of Ether Linkages

The ethoxy groups of this compound can also be subject to oxidative transformations, although this is a less common reaction pathway compared to ether cleavage. Oxidative cleavage of ethers can be achieved using various oxidizing agents, often leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the substrate and reaction conditions.

For instance, certain enzymatic systems, such as peroxygenases found in fungi, can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers. nih.gov The proposed mechanism involves a hydrogen abstraction from the α-carbon of the alkyl group, followed by an oxygen rebound to form a hemiacetal, which then hydrolyzes to an aldehyde and a phenol. nih.gov In the case of this compound, this would theoretically yield acetaldehyde (B116499) and the corresponding chlorinated hydroquinone.

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regioselectivity of EAS on this compound is dictated by the combined electronic effects of the existing substituents.

Influence of Activating and Deactivating Groups on Substitution Regioselectivity

The substituents on the benzene (B151609) ring of this compound exert distinct directing effects:

Hydroxyl (-OH) and Ethoxy (-OEt) Groups: These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.

Chlorine (-Cl) Atoms: These are deactivating yet ortho-, para-directing groups. They withdraw electron density through their inductive effect but can donate electron density through resonance.

In this compound, the only available position for substitution is the C6 position. The hydroxyl group at C1, the ethoxy group at C3, and the ethoxy group at C5 all direct incoming electrophiles to this position (ortho to the -OH and one -OEt group, and para to the other -OEt group). The chlorine atoms at C2 and C4 also direct to the C6 position (ortho to the C2-Cl and para to the C4-Cl). Therefore, electrophilic substitution is strongly directed to the C6 position.

Mechanistic Studies of Nitration, Sulfonation, and Halogenation (beyond chlorination)

While specific mechanistic studies on this compound are not extensively documented, the general mechanisms for these electrophilic aromatic substitution reactions are well-established.

Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com For a highly activated system like this compound, milder nitrating agents might be sufficient. The reaction would proceed via the attack of the electron-rich C6 position on the nitronium ion, followed by deprotonation to restore aromaticity, yielding 2,4-dichloro-3,5-diethoxy-6-nitrophenol. In some cases, nitration of highly activated phenols can be complex, with potential side reactions such as oxidation. nih.gov

Sulfonation: Aromatic sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.orgchemistrysteps.com The electrophile is sulfur trioxide (SO₃) or its protonated form. The reaction is reversible, which can be exploited in synthesis. chemistrysteps.com For this compound, sulfonation would be expected to occur at the C6 position to give 2,4-dichloro-3,5-diethoxy-6-sulfophenol. The reversibility of the reaction could be influenced by the reaction conditions, such as temperature and acid concentration.

Halogenation (beyond chlorination): Bromination of this compound would likely proceed readily, given the activated nature of the aromatic ring. A Lewis acid catalyst, such as FeBr₃, may not be necessary. The reaction would involve the attack of the C6 position on molecular bromine (Br₂), leading to the formation of 6-bromo-2,4-dichloro-3,5-diethoxyphenol.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄2,4-dichloro-3,5-diethoxy-6-nitrophenol
SulfonationSO₃, H₂SO₄2,4-dichloro-3,5-diethoxy-6-sulfophenol
BrominationBr₂6-bromo-2,4-dichloro-3,5-diethoxyphenol

Radical Reactions and Single Electron Transfer Processes

Phenolic compounds are well-known for their ability to participate in radical reactions, primarily acting as radical scavengers. This reactivity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a radical species, forming a relatively stable phenoxyl radical.

The presence of electron-donating ethoxy groups on the ring of this compound would be expected to enhance its radical scavenging ability by further stabilizing the resulting phenoxyl radical through resonance. nih.govresearchgate.netnih.gov Conversely, the electron-withdrawing chlorine atoms may have a modest attenuating effect on this activity.

The mechanism of radical scavenging by phenols can proceed via two main pathways: hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov In the HAT mechanism, the phenolic hydrogen is directly transferred to the radical. In the SET-PT mechanism, an electron is first transferred from the phenol to the radical, forming a radical cation, which then deprotonates to give the phenoxyl radical. The operative mechanism can depend on the nature of the radical, the solvent, and the specific structure of the phenol.

Computational studies on related halogenated phenols have shown that they can react with hydroxyl radicals (•OH) through both addition to the aromatic ring and a proton-coupled electron transfer (PCET) pathway. nih.gov The presence of chlorine atoms can influence the reaction kinetics and the preferred reaction pathway.

Single electron transfer (SET) processes are also relevant to the chemistry of phenols and their derivatives. nih.gov The ease with which a molecule can undergo SET is related to its redox potential. The electron-rich nature of this compound suggests it could be a substrate for one-electron oxidation to a radical cation, particularly in the presence of strong oxidizing agents or under photochemical conditions. This radical cation would be a key intermediate in certain reaction pathways, including some electrophilic substitutions and oxidative transformations.

Information regarding the chemical compound this compound is not available in the public domain.

Extensive research for scholarly articles and data pertaining to the reaction chemistry, mechanistic investigations, phenoxyl radical formation, and aromatic ring fragmentation of This compound has yielded no specific results.

The provided outline requires detailed research findings for the following sections:

Pathways for Aromatic Ring Fragmentation via Radical Intermediates

Despite a thorough search of scientific databases and literature, no studies or publications containing this specific information for the requested compound, this compound, could be located. The available literature consistently refers to a similar but distinct compound, 2,4-Dichloro-3,5-dimethylphenol (B1670469), for which chemical data is available. However, in strict adherence to the user's request to focus solely on this compound, this information has been excluded as it falls outside the specified scope.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Should peer-reviewed research on this compound become publicly available in the future, the generation of the requested content may be possible.

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 3,5 Diethoxyphenol

Electronic Structure and Molecular Orbital Theory

Computational chemistry provides a powerful lens through which to examine the electronic characteristics of a molecule like 2,4-dichloro-3,5-diethoxyphenol. By solving approximations of the Schrödinger equation, it is possible to determine the distribution of electrons within the molecule and predict its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile.

A computational analysis would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is linked to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the electron-donating nature of the ethoxy groups and the electron-withdrawing and donating characteristics of the phenolic hydroxyl and chloro groups would influence these orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Implication
HOMO Energy-Indicates nucleophilic character
LUMO Energy-Indicates electrophilic character
HOMO-LUMO Gap-Predicts chemical reactivity and stability

Note: Data is hypothetical and would require specific computational studies to be determined.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. By calculating the electrostatic potential at the electron density surface, an MEP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map of this compound, one would expect to see negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the hydroxyl and ethoxy groups, as well as the chlorine atoms, due to their high electronegativity. These areas would be susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would likely be found around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic interaction. This detailed mapping is invaluable for understanding how the molecule would interact with other chemical species.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static. The ethoxy groups can rotate, leading to different spatial arrangements, or conformers, which can have different energy levels and properties.

Rotational Barriers of Ethoxy Groups

A key aspect of the conformational analysis of this molecule would be the study of the rotational barriers of the two ethoxy groups attached to the benzene (B151609) ring. By systematically rotating these groups and calculating the corresponding energy of the molecule, a potential energy surface can be generated. This surface would reveal the most stable (lowest energy) conformations and the energy required to transition between them (rotational barriers). The size and electronic nature of the adjacent chlorine atoms and the central hydroxyl group would create steric and electronic effects that influence these barriers.

Table 2: Hypothetical Rotational Barrier Data for Ethoxy Groups in this compound

ConformationDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)
Staggered--
Eclipsed--
Most Stable-0

Note: Data is hypothetical and would require specific computational studies to be determined.

Hydrogen Bonding and Halogen Bonding Interactions

Furthermore, the presence of chlorine atoms opens the possibility of intramolecular halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In this molecule, a chlorine atom could potentially interact with the electron-rich oxygen atom of the hydroxyl group or an ethoxy group. Computational studies would be essential to determine the existence, geometry, and strength of these subtle but important intramolecular forces.

Spectroscopic Property Prediction and Interpretation for Mechanistic Insights

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule and provide insights into its electronic and vibrational characteristics. For instance, the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) would help in assigning the peaks in an experimental spectrum. Similarly, the prediction of the infrared (IR) spectrum, by calculating the vibrational frequencies, would allow for the identification of characteristic functional group vibrations, such as the O-H stretch of the hydroxyl group and the C-O stretches of the ethoxy groups. These theoretical spectra can be invaluable in interpreting experimental results and confirming the presence of specific structural features, including the effects of intramolecular bonding.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the conformational landscape of a molecule. Computational methods, particularly Density Functional Theory (DFT), can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.govresearchgate.netyoutube.com

The vibrational modes of this compound are determined by the collective motions of its atoms. Key functional groups, such as the hydroxyl (-OH), ether (C-O-C), and chloro (C-Cl) groups, as well as the aromatic ring, exhibit characteristic vibrational frequencies.

Illustrative Predicted Vibrational Frequencies for a Substituted Phenol (B47542)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching~3600
C-H (aromatic)Stretching~3100-3000
C-H (aliphatic)Stretching~2980-2850
C=C (aromatic)Stretching~1600-1450
C-O (ether)Asymmetric Stretching~1250
C-O (phenol)Stretching~1200
C-ClStretching~800-600

Note: This table presents typical predicted frequency ranges for the functional groups present in this compound, based on general values for substituted phenols and related molecules. Actual values would require specific DFT calculations.

Conformational analysis through computational methods involves mapping the potential energy surface of the molecule by rotating its flexible dihedral angles, such as those of the ethoxy groups. By identifying the minimum energy conformations, the most stable structures of the molecule can be determined. The calculated vibrational spectra for each stable conformer can then be compared with experimental data to ascertain the dominant conformation in a given environment. For phenolic compounds, the orientation of the hydroxyl group and any intramolecular hydrogen bonding can significantly influence the vibrational spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers powerful tools for predicting NMR chemical shifts (¹H and ¹³C), which can be instrumental in identifying reaction intermediates that may be too transient to isolate and characterize experimentally. numberanalytics.comgithub.io

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm the structure of a molecule or to identify unknown species in a reaction mixture. researchgate.net For complex molecules like this compound and its potential reaction intermediates, predicted NMR spectra can help assign signals and resolve structural ambiguities.

Illustrative Predicted ¹³C NMR Chemical Shifts for a Dichlorinated Phenol Intermediate

Carbon AtomPredicted Chemical Shift (ppm)
C-OH150-160
C-Cl125-135
C-H115-125
C-OR145-155
C (ipso)130-140

Note: This table provides an illustrative range of predicted ¹³C NMR chemical shifts for the different types of carbon atoms in a chlorinated and alkoxylated phenol. The precise values are highly sensitive to the specific substitution pattern and would be determined through dedicated quantum chemical calculations.

By calculating the NMR spectra of various potential intermediates in a reaction involving this compound, a theoretical library of spectra can be generated. Comparison of these predicted spectra with in-situ experimental NMR data can provide strong evidence for the presence of specific intermediates, thereby illuminating the reaction pathway.

Mass Spectrometry Fragmentation Pattern Prediction for Mechanistic Pathway Mapping

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. The fragmentation patterns observed in MS experiments offer clues to the structure of a molecule. Computational methods can be employed to predict these fragmentation patterns, which is particularly useful for mapping mechanistic pathways of complex reactions. researchgate.netnih.gov

The fragmentation of a molecule in a mass spectrometer is a unimolecular reaction that can be modeled using computational chemistry. By calculating the energies of the parent ion and its various possible fragment ions, the most likely fragmentation pathways can be identified. This involves exploring the potential energy surface of the parent ion and locating the transition states for different fragmentation reactions.

For this compound, characteristic fragmentation patterns would be expected, such as the loss of the ethoxy groups, chlorine atoms, or the hydroxyl group. The study of chlorinated phenols by GC-MS has shown that fragmentation can be influenced by the position of the chlorine atoms. nih.govscielo.org.mx

Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)
[M]+••CH₃[M-15]+
[M]+••C₂H₅[M-29]+
[M]+•C₂H₄O[M-44]+•
[M]+••Cl[M-35]+
[M-29]+CO[M-29-28]+

Note: This table illustrates plausible fragmentation pathways based on common fragmentation mechanisms for substituted phenols and ethers. The exact relative intensities of these fragments would depend on the ionization method and the specific energetics of the fragmentation processes, which can be investigated computationally.

By simulating the fragmentation of proposed reaction intermediates and comparing the predicted mass spectra with experimental MS/MS data, it is possible to gain a deeper understanding of the reaction mechanism and the structures of the species involved.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. For this compound, these methods can be used to map out entire reaction pathways, identify key transition states, and determine the energetic factors that govern the reaction's course.

Transition State Localization and Reaction Path Calculation

A chemical reaction can be visualized as a trajectory on a potential energy surface (PES). Reactants and products reside in energy minima on this surface, and the path between them proceeds through a saddle point known as the transition state (TS). ims.ac.jpmit.edu The transition state represents the highest energy point along the minimum energy path and is a critical structure for understanding the reaction mechanism. rsc.org

Computational methods, such as the Nudged Elastic Band (NEB) method or dimer methods, are used to locate these transition states. ims.ac.jp Once a transition state is found, the reaction path, also known as the intrinsic reaction coordinate (IRC), can be calculated to confirm that the transition state indeed connects the desired reactants and products. For reactions involving this compound, such as electrophilic aromatic substitution, these calculations can reveal the precise geometry of the atoms as the reaction progresses. byjus.commasterorganicchemistry.com

Activation Energy and Reaction Rate Constant Determination

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. fsu.edulibretexts.org This is a crucial parameter as it largely determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. Computational chemistry allows for the direct calculation of the energies of the reactants and the transition state, thereby providing a theoretical value for the activation energy. scribd.com

Once the activation energy is known, the reaction rate constant (k) can be estimated using Transition State Theory (TST). The Arrhenius equation provides a fundamental relationship between the rate constant, activation energy, and temperature. fsu.edusavemyexams.com

Arrhenius Equation: k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the gas constant

T is the absolute temperature

By calculating the activation energies for different potential reaction pathways of this compound, the most favorable pathway can be identified.

Solvent Effects on Reaction Dynamics and Thermodynamics

Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction's dynamics and thermodynamics. numberanalytics.comwikipedia.org Computational models can account for the presence of a solvent in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. primescholars.com These models are computationally efficient and can provide a good approximation of the bulk solvent effects on the energies of reactants, products, and transition states.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for an accurate description of the reaction. nih.gov For a molecule like this compound, the hydrogen bonding capability of the hydroxyl group and the polar nature of the C-Cl and C-O bonds suggest that solvent effects could play a significant role in its reactivity. rsc.org

By performing computational studies with different solvent models, it is possible to understand how the reaction mechanism, activation energies, and reaction rates are influenced by the reaction medium.

QSAR and Cheminformatics in Relation to Structural Motifs

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful tools in computational chemistry for correlating a molecule's structural features with its properties. However, the application of these methods to this compound is not found in the reviewed literature. Such studies would typically involve the calculation of various molecular descriptors and the development of mathematical models to predict specific endpoints.

Descriptor Calculation for Structural Property Correlation

The first step in any QSAR or cheminformatics analysis is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For a molecule like this compound, a range of descriptors could be theoretically calculated to build predictive models.

Hypothetically Calculated Molecular Descriptors for this compound

Descriptor ClassExamples of DescriptorsPotential Application
Constitutional Molecular Weight, Atom Count, Bond CountBasic structural identification and correlation with bulk properties.
Topological Wiener Index, Randić Index, Kier & Hall IndicesCharacterization of molecular branching and connectivity.
Geometrical Molecular Surface Area, Molecular Volume, Shadow IndicesDescription of the molecule's 3D shape and size.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO EnergiesProbing reactivity, polarity, and electronic transitions.
Physicochemical LogP, Molar Refractivity, PolarizabilityEstimation of solubility, and light interaction.

This table is a representation of descriptors that could be calculated for this compound in a hypothetical study. No published data for these descriptors for the specific compound were found.

Ligand Design Principles (in Non-Biological Contexts)

Ligand design principles often focus on the interaction of a molecule with a biological target. However, these principles can also be applied in non-biological contexts, such as designing molecules to bind to catalysts or specific materials. This typically involves understanding the steric and electronic complementarity between the ligand and its binding site.

Derivatives and Analogues of 2,4 Dichloro 3,5 Diethoxyphenol

Synthesis of Advanced Polyfunctionalized Phenolic Scaffolds

The reactivity of the 2,4-dichloro-3,5-diethoxyphenol core allows for the strategic introduction of additional functional groups, leading to a diverse array of polyfunctionalized phenolic scaffolds. These transformations can target the aromatic ring, the phenolic hydroxyl group, or the ethoxy substituents.

Introduction of Additional Halogen Atoms (e.g., Bromination, Iodination)

The electron-donating nature of the hydroxyl and ethoxy groups, despite the presence of two deactivating chlorine atoms, would likely direct further electrophilic aromatic substitution to the remaining vacant position on the benzene (B151609) ring.

Bromination: The introduction of a bromine atom would most likely occur at the C6 position. Standard brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) could be employed. The reaction may require a catalyst, such as a Lewis acid, to enhance the electrophilicity of the bromine source, though the inherent activation of the ring by the oxygenated substituents might render a catalyst unnecessary.

Iodination: Similarly, iodination at the C6 position could be achieved using various electrophilic iodine reagents. A common method involves the use of iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the active iodinating species. Alternatively, reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) could provide a more controlled iodination.

A hypothetical reaction scheme for the halogenation of this compound is presented below:

Starting MaterialReagentProduct
This compoundN-Bromosuccinimide (NBS)6-bromo-2,4-dichloro-3,5-diethoxyphenol
This compoundN-Iodosuccinimide (NIS)2,4-dichloro-6-iodo-3,5-diethoxyphenol

Alkylation and Arylation of the Phenolic Ring

The introduction of alkyl or aryl groups onto the phenolic ring would likely proceed via metal-catalyzed cross-coupling reactions. This would first necessitate the conversion of the phenolic hydroxyl group to a less reactive ether or the introduction of a haloaryl group that can participate in such reactions. Given the existing chlorine atoms, these could potentially serve as handles for cross-coupling, although their reactivity might be sterically hindered.

A more plausible approach would involve the initial halogenation at the C6 position, as described above, followed by a Suzuki, Stille, or Sonogashira coupling reaction to introduce an aryl, vinyl, or alkynyl group, respectively. For instance, a Suzuki coupling of the hypothetical 6-bromo-2,4-dichloro-3,5-diethoxyphenol with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 6-aryl-2,4-dichloro-3,5-diethoxyphenol.

Functionalization at the Ethoxy Groups

The ethoxy groups present an opportunity for functionalization through ether cleavage followed by re-alkylation. Treatment with a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) would likely cleave the ether bonds to yield the corresponding dihydroxy-dichlorophenol. This intermediate could then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups, potentially bearing other functional moieties for further reactions.

Exploitation as a Synthon in Complex Molecule Synthesis

The inherent functionality of this compound and its derivatives makes it a valuable building block, or synthon, for the construction of more elaborate molecular structures, including heterocyclic systems and advanced polymers.

Building Block for Heterocyclic Systems

The phenolic hydroxyl group and the adjacent positions on the aromatic ring are key features for the construction of fused heterocyclic systems. For example, condensation reactions with appropriate bifunctional reagents could lead to the formation of benzofurans, benzoxazines, or other related heterocycles. The Pechmann condensation, for instance, could be envisioned, where the phenol (B47542) reacts with a β-ketoester under acidic conditions to form a coumarin (B35378) derivative, although the steric hindrance and electronic effects of the existing substituents would significantly influence the reaction's feasibility and outcome.

Furthermore, the introduction of an amino group, potentially through nitration followed by reduction, would open up pathways to a wider range of heterocyclic systems, such as benzimidazoles or quinoxalines, through condensation with appropriate carbonyl compounds.

Precursor for Advanced Aromatic Polymers and Materials (purely chemical synthesis aspect)

The difunctional or polyfunctional nature of derivatized this compound makes it a candidate as a monomer for the synthesis of advanced aromatic polymers. For instance, a dihydroxy derivative, obtained through ether cleavage, could undergo polycondensation reactions with suitable diacyl chlorides or other bifunctional electrophiles to form polyesters or polyethers.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intricately governed by the electronic and steric interplay of its substituents on the aromatic ring. The presence of two chlorine atoms, two ethoxy groups, and a hydroxyl group dictates the molecule's behavior in chemical reactions. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic pathways involving this class of compounds.

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The substituents on the benzene ring of this compound significantly influence the kinetics and thermodynamics of its reactions. The two chlorine atoms are electron-withdrawing groups through their inductive effect (-I), which decreases the electron density of the aromatic ring. iitk.ac.in Conversely, the hydroxyl and two ethoxy groups are electron-donating groups through resonance (+R or +M effect), where their lone pairs of electrons can be delocalized into the ring. ucalgary.ca

The acidity of the phenolic proton is also a key factor. Electron-withdrawing groups tend to stabilize the resulting phenoxide ion after deprotonation, thereby increasing the acidity of the phenol. ucalgary.capharmaguideline.com In the case of this compound, the two chlorine atoms enhance the acidity compared to a non-halogenated analogue.

Thermodynamically, the stability of intermediates and products is paramount. For instance, in electrophilic aromatic substitution, the stability of the carbocation intermediate (arenium ion) determines the reaction pathway. The electron-donating hydroxyl and ethoxy groups can stabilize this intermediate through resonance, particularly when the electrophile attacks at positions ortho or para to them.

Steric and Electronic Modulations of Reactivity

The spatial arrangement of the substituents in this compound introduces significant steric hindrance, which, along with electronic effects, modulates its reactivity. The ethoxy groups, being bulkier than hydrogen or even methyl groups, can physically obstruct the approach of reactants to adjacent positions on the ring. numberanalytics.com

This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the less hindered positions is generally favored. youtube.com Given the substitution pattern of this compound, the remaining unsubstituted carbon atom is flanked by a chlorine atom and an ethoxy group, making it a sterically congested site for further substitution.

Environmental Transformation Pathways of 2,4 Dichloro 3,5 Diethoxyphenol

Biotransformation Mechanisms by Microorganisms

Aromatic Ring Hydroxylation and Fission Pathways

There is no available information detailing the specific mechanisms of aromatic ring hydroxylation or the subsequent fission pathways for 2,4-Dichloro-3,5-diethoxyphenol in environmental systems.

Identification of Transformation Products and Proposed Pathways (focused on chemical mechanisms)

Advanced Analytical Techniques for Metabolite Identification

No studies have been found that identify or apply advanced analytical techniques for the identification of metabolites resulting from the transformation of this compound.

Reaction Networks and Mass Balance Studies

There are no published reaction networks or mass balance studies that would elucidate the degradation pathways and account for the fate of this compound in the environment.

Advanced Analytical Methodologies for Research on 2,4 Dichloro 3,5 Diethoxyphenol

Spectroscopic Techniques for Elucidating Reaction Intermediates

The study of chemical reactions often involves fleeting intermediate species that are critical to understanding the reaction pathway. Spectroscopic techniques that allow for real-time monitoring are invaluable in this regard.

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the progress of chemical reactions and determining their kinetics. ou.edursc.org These methods provide real-time structural information about reactants, intermediates, and products as the reaction unfolds.

For reactions involving 2,4-Dichloro-3,5-diethoxyphenol, such as its synthesis or degradation, in-situ IR spectroscopy can monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, the characteristic O-H stretch of a phenolic precursor or the C-O-C stretches of the ethoxy groups can be monitored. researchgate.netthermofisher.com The kinetic data derived from the changing intensities of these bands can help to elucidate the reaction mechanism and optimize reaction conditions. rsc.org Time-resolved kinetic NMR experiments, which can be achieved through rapid mixing techniques combined with continuous flow and single-scan spectroscopic imaging, offer detailed insights into reaction dynamics under off-equilibrium conditions. nih.gov This approach allows for the site- and time-resolved monitoring of chemical reactions, providing high-quality kinetic data. nih.gov

Table 1: Representative IR and ¹H NMR Data for Kinetic Monitoring of a Hypothetical Reaction Involving a Phenolic Precursor to this compound

Technique Analyte Characteristic Signal Observed Change During Reaction
In-situ IRPhenolic Precursor~3200-3600 cm⁻¹ (O-H stretch)Decrease in intensity
In-situ IRThis compound~1200-1300 cm⁻¹ (Aryl-O stretch), ~1050-1150 cm⁻¹ (Alkyl-O stretch)Increase in intensity
In-situ ¹H NMRPhenolic Precursor~8-10 ppm (Phenolic -OH proton)Signal broadens and disappears
In-situ ¹H NMRThis compound~4.0-4.2 ppm (Quartet, -OCH₂CH₃), ~1.3-1.5 ppm (Triplet, -OCH₂CH₃)Signals appear and increase in intensity

Note: The data in this table is illustrative and based on typical values for substituted phenols and ethers. researchgate.netthermofisher.com Actual values for this compound would need to be determined experimentally.

High-resolution mass spectrometry (HRMS) is indispensable for the analysis of complex reaction mixtures, providing precise mass measurements that allow for the determination of elemental compositions of unknown compounds. nih.gov This is particularly useful for identifying reaction byproducts and transient intermediates in the synthesis or degradation of this compound. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are often employed for the analysis of chlorinated phenols. researchgate.net

In the context of studying reactions involving this compound, HRMS can be used to:

Identify and confirm the structure of the target compound.

Detect and identify minor impurities and byproducts in the reaction mixture.

Elucidate fragmentation pathways, which can provide structural information about the molecule and its reaction products. nih.gov

The complex isotope patterns arising from the two chlorine atoms in this compound serve as a distinctive signature in the mass spectrum, aiding in its identification.

Chromatographic Methods for Separation and Quantification in Research Studies

Chromatographic techniques are essential for separating the components of a mixture and for their quantification. For a compound like this compound, both gas and liquid chromatography are highly applicable.

While this compound itself is not chiral, reactions involving this compound could potentially lead to chiral derivatives. Should such derivatives be synthesized, for example, through reactions at the phenolic hydroxyl group or the aromatic ring that introduce a chiral center, their enantiomeric separation and analysis would be crucial. Chiral derivatizing agents can be used to form diastereomers that are distinguishable by NMR spectroscopy. mdpi.com Alternatively, chiral chromatography, using columns with a chiral stationary phase, can be employed to separate the enantiomers. researchgate.net Techniques like chiral ligand-exchange capillary electrophoresis have also proven effective for the enantioseparation of derivatized monosaccharides and could be adapted for other classes of chiral compounds. researchgate.net

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the analysis of this compound and its reaction mixtures. researchgate.netrsc.org

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like chlorinated phenols. thermofisher.comchromforum.org Derivatization may sometimes be employed to improve the chromatographic properties of the analytes. chromforum.org LC-MS is advantageous for the analysis of less volatile or thermally labile compounds and can be performed using various ionization techniques. researchgate.netrsc.org Both GC-MS/MS and LC-MS/MS (tandem mass spectrometry) can provide enhanced selectivity and sensitivity for quantitative analysis in complex matrices. rsc.orgphenomenex.com

Table 2: Comparison of GC-MS and LC-MS for the Analysis of this compound

Technique Advantages Considerations Typical Application
GC-MS High resolution, well-established libraries for identification. thermofisher.comMay require derivatization for polar analytes. chromforum.orgRoutine analysis, quantification in environmental and biological samples. nih.govepa.gov
LC-MS Suitable for a wider range of polarities and thermal stabilities. rsc.orgMatrix effects can be more pronounced.Analysis of complex reaction mixtures, identification of non-volatile products. researchgate.net

Crystallography and Solid-State Characterization of Reaction Products and Complexes

The determination of the three-dimensional structure of a molecule through X-ray crystallography provides definitive proof of its constitution and stereochemistry. If single crystals of this compound or its reaction products can be obtained, this technique would yield precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Solid-state NMR spectroscopy is another valuable technique for characterizing crystalline and amorphous solid materials. dtic.mil It can provide information about the local chemical environment and molecular packing in the solid state, which can be complementary to the data obtained from X-ray crystallography. For substituted phenols, solid-state ¹³C NMR has been used to characterize crosslinked resins and study their thermal degradation. dtic.mil This approach could be applied to study the solid-state properties and transformations of polymers or complexes derived from this compound.

X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. For a chiral molecule, which this compound would be if it crystallizes in a chiral space group, specialized X-ray diffraction techniques can be used to determine its absolute configuration.

The process would involve growing a suitable single crystal of this compound. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected. By analyzing the intensities and positions of the diffracted X-rays, a model of the electron density within the crystal can be constructed. This electron density map is then interpreted to reveal the positions of the individual atoms.

Although no specific data for this compound exists, a hypothetical data table illustrating the type of information that would be obtained from such an analysis is presented below.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.50
b (Å)12.30
c (Å)15.60
α (°)90
β (°)90
γ (°)90
Dihedral Angle (C-C-O-C) of 3-ethoxy group75°
Dihedral Angle (C-C-O-C) of 5-ethoxy group85°

Powder Diffraction for Polymorphic Studies of Intermediates

During the synthesis of a target compound, intermediates may exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph has a unique crystal structure and, consequently, different physical properties such as solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify and characterize these different polymorphic forms.

The synthesis of this compound would likely involve several intermediate compounds. To study their potential polymorphism, a small amount of the powdered crystalline intermediate would be analyzed using a powder diffractometer. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

Given the absence of identified intermediates for the synthesis of this compound in the literature, a specific data table cannot be generated. However, the following table illustrates how PXRD data would be presented to distinguish between two hypothetical polymorphs (Form A and Form B) of a synthetic intermediate.

2θ Angle (°) [Form A]Relative Intensity (%) [Form A]2θ Angle (°) [Form B]Relative Intensity (%) [Form B]
10.210011.580
15.87516.2100
20.59022.165
25.15026.840

Conclusions and Outlook in Chemical Research

Summary of Key Academic Contributions and Mechanistic Discoveries

A review of the current scientific literature reveals a notable absence of dedicated studies on 2,4-Dichloro-3,5-diethoxyphenol. Consequently, there are no specific academic contributions or mechanistic discoveries to summarize for this particular molecule. Research on substituted phenols has, however, provided deep insights into how various functional groups influence the reactivity and properties of the phenol (B47542) core. For instance, studies on the oxidation of substituted phenols have elucidated the mechanisms of hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET), often involving metal complexes. nih.govacs.org These studies have established the importance of the phenol's oxidation potential and the O-H bond dissociation energy in determining the reaction pathway. nih.gov

Identified Challenges and Remaining Questions in the Fundamental Chemistry

The primary challenge concerning this compound is the current lack of empirical data. The synthesis itself, while likely achievable through electrophilic chlorination and etherification of a suitable phenol precursor, may present regioselectivity challenges inherent to polysubstituted aromatic compounds.

Key questions regarding its fundamental chemistry remain unanswered:

Synthesis and Characterization: What is the most efficient and selective synthetic route to this compound? What are its detailed spectroscopic (NMR, IR, UV-Vis, Mass Spectrometry) and crystallographic characteristics?

Acidity and Hydrogen Bonding: What is the precise pKa of the phenolic proton? How do the four substituents collectively influence its acidity through competing inductive and resonance effects? researchgate.netnih.govresearchgate.net The presence of ortho-ethoxy groups could lead to intramolecular hydrogen bonding, affecting its physical and chemical properties.

Reactivity: How does the interplay of the chloro and ethoxy groups affect the regioselectivity of further electrophilic aromatic substitution? What is its behavior in oxidation reactions, and what are the structures of the resulting products? Will it undergo C-H functionalization, a rapidly developing field for phenols, and at which positions? mdpi.com

Electronic Structure: What is the precise electronic distribution within the aromatic ring and the nature of its frontier molecular orbitals? How does this structure influence its reactivity and potential for intermolecular interactions? researchgate.netresearchgate.net

Future Avenues for Theoretical and Experimental Exploration

The dearth of information on this compound makes it a fertile ground for future research.

Experimental Exploration:

Synthetic Methodology: Development of a robust and high-yielding synthesis would be the first critical step. This could involve the selective chlorination of 3,5-diethoxyphenol (B3204515) or the etherification of 2,4-dichloro-3,5-dihydroxyphenol.

Mechanistic Studies: The oxidation of this compound could be studied to determine the operative mechanism (HAT vs. PCET) and to characterize the resulting phenoxyl radical or other intermediates. nih.govacs.org

C-H Functionalization: Investigating the regioselectivity of modern C-H functionalization reactions on this substrate could lead to novel, highly substituted aromatic building blocks. mdpi.com

Polymer Chemistry: The phenolic hydroxyl group offers a handle for incorporation into polymers, and the high degree of substitution could impart unique properties such as thermal stability or flame retardancy to the resulting materials.

Theoretical Exploration:

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict its geometric structure, spectroscopic signatures, and electronic properties. researchgate.netresearchgate.net Such studies can also be used to calculate the pKa, bond dissociation energies, and reaction pathways for various transformations. bohrium.com

Structure-Property Relationships: Theoretical modeling can help to systematically understand how the number and position of chloro and ethoxy substituents influence the properties of the phenol ring, contributing to a broader understanding of substituent effects. acs.org

Potential for Advancing General Principles in Organic and Physical Organic Chemistry

The study of this compound holds the potential to advance several fundamental principles in chemistry:

Understanding Substituent Effects: This molecule is an excellent platform for studying non-additive and complex substituent effects. The interplay between the electron-withdrawing chloro groups and the electron-donating (by resonance) yet inductively withdrawing ethoxy groups can provide valuable data for refining models of electronic effects in polysubstituted aromatic systems. quora.com

Reaction Mechanisms: Detailed mechanistic studies of its reactions, particularly electrophilic substitution and oxidation, could reveal novel reactivity patterns governed by the unique electronic and steric environment of the ring.

Materials Science: As a highly functionalized monomer, its incorporation into polymers could lead to new materials with tailored properties, contributing to the broader field of polymer chemistry. mdpi.comnih.gov The presence of chlorine atoms might confer properties relevant to flame retardants or materials with specific dielectric properties.

Q & A

Q. What are the recommended methodologies for synthesizing 2,4-Dichloro-3,5-diethoxyphenol with high purity?

Answer: The synthesis typically involves selective chlorination of 3,5-diethoxyphenol using agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. Key steps include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., over-chlorination).
  • Purification : Recrystallization from ethanol or methanol is recommended to achieve >98% purity. Monitor residual solvents and impurities (e.g., iron content ≤80 ppm) via ICP-MS .
  • Characterization : Confirm structure using 1H^1H-NMR (ethoxy group signals at δ 1.3–1.5 ppm) and FT-IR (O-H stretch at ~3200 cm⁻¹) .

Q. How can researchers quantify this compound in environmental matrices?

Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples. For soil/sludge, employ Soxhlet extraction with acetone/hexane (1:1 v/v).
  • Analytical Techniques :
    • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD). Retention time: ~12.3 min (calibrate with deuterated analogs like 3,5-Dichlorophenol-2,4,6-d₃ for internal standardization) .
    • HPLC-UV : A C18 column with isocratic elution (acetonitrile:water = 70:30) at 280 nm provides LODs of 0.1 µg/mL .

Q. What are the critical storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 0–6°C in amber glass vials to prevent thermal degradation and photolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of ethoxy groups.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor purity .

Advanced Research Questions

Q. How can researchers investigate environmental degradation pathways under aerobic vs. anaerobic conditions?

Answer:

  • Isotopic Labeling : Synthesize deuterated or 13C^{13}C-labeled analogs (e.g., 3,5-Dichlorophenol-2,4,6-d₃) to track degradation intermediates via LC-HRMS .
  • Microcosm Studies :
    • Aerobic : Incubate with soil microbiota (25°C, pH 7) and analyze for hydroxylated byproducts (e.g., 3,5-diethoxy-2,4-dihydroxybenzene).
    • Anaerobic : Use sludge inoculum under N₂ atmosphere; monitor reductive dechlorination products (e.g., 3,5-diethoxyphenol) via GC-MS .

Q. How should researchers resolve contradictions in reported toxicity data across studies?

Answer:

  • Systematic Review : Apply inclusion criteria (e.g., OECD-compliant assays, in vivo models) to filter literature, as outlined in chlorophenol toxicity profiles .
  • Mechanistic Assays :
    • In Vitro : Compare cytotoxicity (IC₅₀) in HepG2 cells using MTT assays under standardized conditions (24-h exposure, 10% FBS).
    • In Vivo : Conduct acute toxicity tests in zebrafish (LC₅₀ at 96 hours) to validate discrepancies .

Q. What experimental designs are optimal for assessing antimicrobial mechanisms of action?

Answer:

  • Time-Kill Assays : Expose Staphylococcus aureus to 0.5–2× MIC (minimum inhibitory concentration) and plate aliquots at 0, 2, 4, 6, and 24 hours to determine bactericidal kinetics .
  • SEM Imaging : Treat bacterial biofilms (e.g., Pseudomonas aeruginosa) and analyze morphological changes (e.g., membrane disruption) using scanning electron microscopy .
  • Proteomic Profiling : Perform 2D gel electrophoresis to identify downregulated enzymes (e.g., enoyl-ACP reductase) linked to lipid biosynthesis inhibition .

Q. How can researchers optimize regioselectivity in halogenation reactions for structural analogs?

Answer:

  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) in dichloromethane to direct chlorination to the 2,4-positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich sites (meta to ethoxy groups) .
  • Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict reaction sites based on Fukui indices for electrophilic attack .

Q. What strategies are effective for detecting and quantifying degradation byproducts in complex matrices?

Answer:

  • Non-Targeted Screening : Use LC-QTOF-MS with SWATH acquisition to identify unknown metabolites (e.g., chlorinated quinones) in wastewater .
  • Derivatization : Treat samples with BSTFA (+1% TMCS) to enhance volatility of polar byproducts for GC-MS analysis .
  • Database Matching : Cross-reference fragmentation patterns with libraries like NIST or mzCloud .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.